2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Description
This compound is a sulfanyl-acetamide derivative featuring a pyrimidine core substituted with a 4-methylbenzenesulfonyl group and an amino moiety. The N-(2-fluorophenyl)acetamide side chain introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-12-6-8-13(9-7-12)29(26,27)16-10-22-19(24-18(16)21)28-11-17(25)23-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIFHEZNDWFNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and fluorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation, and solvents such as ethanol and dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Comparisons
Core Heterocycles :
- The target compound uses a pyrimidine core , which may enhance π-π stacking interactions in enzyme binding compared to triazole or oxadiazole cores in analogs .
- Triazole-containing analogs (e.g., ) exhibit antimicrobial activity, suggesting the sulfanyl-acetamide motif is critical for broad bioactivity.
Substituent Effects: The 4-methylbenzenesulfonyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to sulfamoyl or bromophenyl groups in analogs .
Biological Activity :
Biological Activity
The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C16H17N3O2S
- Molecular Weight: 319.39 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on various cancer cell lines and its potential as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that compounds structurally related to pyrimidines, including the one , exhibit significant inhibitory activity against various enzymes associated with cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit histone deacetylases (HDACs), which play a critical role in tumor growth and survival.
In vitro assays have demonstrated that the compound exhibits selective inhibition against specific HDAC isoforms, particularly HDAC3, with an IC50 value indicative of potent activity (around 95.48 nM) .
Antitumor Activity
In vivo studies using xenograft models have revealed that this compound can significantly inhibit tumor growth. For example, in studies involving HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 1.30 μM, showcasing its potential as an effective antitumor agent .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| HDAC Inhibition | HDAC3 | 95.48 nM | |
| Antitumor Activity | HepG2 Cells | 1.30 μM | |
| Enzyme Inhibition | Various HDAC Isoforms | Varies |
Case Studies
- Study on HepG2 Cells : A study was conducted to evaluate the antitumor effects of the compound on HepG2 cells. The results indicated that treatment with the compound led to significant apoptosis and G2/M phase cell cycle arrest, contributing to its antitumor efficacy .
- Combination Therapy : Further investigations revealed that when combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer effects, suggesting a synergistic potential .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of HDACs : By inhibiting histone deacetylases, the compound alters gene expression patterns associated with cell cycle regulation and apoptosis.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.
Q & A
Q. What are the recommended synthetic routes for 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example:
Sulfonylation : React 4-amino-2-mercaptopyrimidine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.
Sulfanyl Acetamide Formation : Couple the sulfanylated pyrimidine with 2-fluoroaniline via a thioether linkage using a coupling agent like EDCI/HOBt in DMF.
Purity Validation :
- Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended).
- Confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and HRMS .
Q. How can crystallographic data aid in confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:
Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
Data Collection : Measure diffraction patterns at low temperature (100 K) to reduce thermal motion artifacts.
Analysis : Refine the structure using software like SHELXL. For example, bond angles around the pyrimidine ring and sulfonyl group should align with density functional theory (DFT) predictions. A published analog (e.g., N-(2-fluorophenyl)pyrimidin-4-amine) showed planar geometry with intermolecular hydrogen bonds stabilizing the crystal lattice .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ (m/z 475.1 → 358.2 for quantification).
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation.
Validation Parameters : - Linearity (1–1000 ng/mL, R > 0.99).
- Intraday/interday precision (<15% RSD) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
Q. Modification Sites :
- Pyrimidine Core : Replace the 4-amino group with methyl or halogens to assess steric/electronic effects.
- Sulfonyl Group : Test substituents (e.g., trifluoromethyl) for enhanced metabolic stability.
Q. Assays :
- In Vitro : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization.
- In Vivo : Evaluate pharmacokinetics (e.g., C, t) in rodent models.
A study on benzenesulfonamide derivatives demonstrated that electron-withdrawing groups on the sulfonyl moiety improved enzyme inhibition by 40% .
Q. What computational strategies predict the environmental fate of this compound?
- Methodological Answer : Molecular Dynamics (MD) Simulations :
Solubility Prediction : Use COSMO-RS to calculate log (predicted ~3.2, indicating moderate hydrophobicity).
Degradation Pathways : Apply DFT (B3LYP/6-31G*) to model hydrolysis of the sulfanyl-acetamide bond under acidic conditions.
Ecotoxicology :
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-phenylbutyric acid derivatives) to estimate biodegradation half-lives (e.g., ~30 days in aquatic systems) .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
Q. Assay Validation :
- Replicate results in orthogonal assays (e.g., SPR vs. fluorescence-based binding).
- Control for assay-specific artifacts (e.g., compound aggregation in high-throughput screens).
Q. Data Harmonization :
- Apply multivariate analysis (PCA) to identify variables (e.g., buffer pH, incubation time) causing discrepancies.
A study on marine-derived amides used this approach to reconcile anti-biofilm activity differences between microdilution and flow-cell assays .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Forced Degradation Studies :
Q. Conditions :
- Acidic (0.1 M HCl, 37°C).
- Oxidative (3% HO, 25°C).
Q. Analysis :
- Monitor degradation via UPLC-PDA (λ = 254 nm).
- Identify degradation products using Q-TOF-MS.
Statistical Design : - Use a split-plot factorial design (factors: pH, temperature) with four replicates to assess interaction effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
